tert-Butyl phenyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60248. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

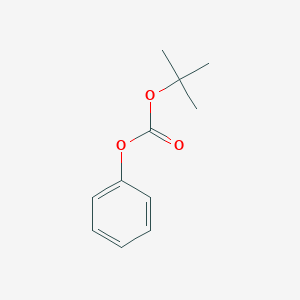

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWVQHXKKOGTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216471 | |

| Record name | tert-Butyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-89-0 | |

| Record name | Carbonic acid, 1,1-dimethylethyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl phenyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6627-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl phenyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL PHENYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP3JXG8MSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

tert-Butyl Phenyl Carbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of tert-butyl phenyl carbonate. Designed for professionals in research and development, this document compiles essential data, outlines detailed experimental protocols, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound is a versatile reagent in organic synthesis, notably utilized as a protecting group for amines and in the formation of other carbonates.[1] Its physical characteristics are crucial for its application in various chemical processes.

A compilation of its key physical properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |

| Molecular Weight | 194.23 g/mol | [2][3][4][5] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Density | 1.05 g/mL at 20 °C | [2][4][7] |

| Boiling Point | 83 °C at 0.6 mmHg | [2][4][7][8] |

| Melting Point | Not available (liquid at room temperature) | [6] |

| Solubility | Slightly soluble in water | [8][9] |

| Refractive Index | n20/D 1.48 | [2] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [4][7] |

| CAS Number | 6627-89-0 | [2][4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its fundamental physical properties.

Synthesis of this compound

This protocol is adapted from established literature procedures.[10][11]

Materials:

-

tert-Butyl alcohol

-

Phenyl chloroformate

-

Dichloromethane

-

Water

-

5% Hydrochloric acid

-

Magnesium sulfate

-

Round-bottom flask with a stirrer, thermometer, and dropping funnel

-

Claisen flask for distillation

Procedure:

-

In a 2-liter round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 74.1 g (1 mol) of tert-butanol (B103910) and 130 g (1 mol) of quinoline in 150 mL of dichloromethane.[11]

-

While stirring the solution, add 157 g (1 mol) of phenyl chlorocarbonate dropwise. Maintain the reaction temperature between 38 and 41 °C.[11]

-

After the addition is complete, allow the mixture to stand at room temperature overnight.[11]

-

Add sufficient water to dissolve the precipitated quinoline hydrochloride.[11]

-

Separate the organic layer and wash it twice with 60 mL portions of water, followed by three to four washes with 60 mL portions of 5% hydrochloric acid.[11]

-

Dry the organic layer over magnesium sulfate.[11]

-

Remove the solvent by distillation.[11]

-

Distill the crude this compound from a Claisen flask at a reduced pressure of 0.5 mmHg. The product will distill at 74-78 °C.[10][11]

Determination of Physical Properties

The following are general standard procedures for determining the physical properties of liquid organic compounds.

Boiling Point Determination (Thiele Tube Method):

-

A small sample of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The temperature is raised slowly and uniformly.

-

The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

Density Determination:

-

A clean and dry pycnometer (specific gravity bottle) of a known volume is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again at a specific temperature (e.g., 20 °C).

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Solubility Determination (Qualitative):

-

To a test tube containing a small amount (e.g., 0.1 mL) of this compound, add approximately 1 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether).

-

The mixture is agitated vigorously.

-

Observe whether the compound dissolves completely, partially, or not at all to determine its solubility. The observation of a single liquid phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or slight solubility.

Synthesis Workflow

The synthesis of this compound follows a straightforward nucleophilic acyl substitution reaction. The workflow can be visualized as follows:

Caption: Synthesis workflow for this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. pennwest.edu [pennwest.edu]

- 5. This compound | 6627-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. byjus.com [byjus.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. This compound (CAS 6627-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to tert-Butyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent in organic synthesis with significant applications in pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical Structure and Formula

This compound is a mixed carbonate ester containing both a tert-butyl group and a phenyl group attached to the carbonate functionality.

Molecular Formula: C₁₁H₁₄O₃[1][2][3][4][5][]

SMILES: CC(C)(C)OC(=O)Oc1ccccc1[7][8][9][10]

InChI Key: UXWVQHXKKOGTSY-UHFFFAOYSA-N[1][2][3][][7][8][11]

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 194.23 g/mol | [2][4][5][][10] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.05 g/mL at 20 °C | [4][][8] |

| Boiling Point | 83 °C at 0.6 mmHg | [4][][8][12] |

| Refractive Index | n20/D 1.48 | [4] |

| CAS Number | 6627-89-0 | [1][2][3][4][5] |

| Solubility | Slightly soluble in water | [12] |

| Storage | Store at 0-8 °C | [4] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are critical for its identification and purity assessment.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.36 | m | 2H | Ar-H |

| 7.21 | m | 1H | Ar-H |

| 7.16 | m | 2H | Ar-H |

| 1.55 | s | 9H | -C(CH₃)₃ |

| Note: Data obtained from ChemicalBook.[13] |

¹³C NMR Spectral Data

Infrared (IR) Spectral Data

The NIST WebBook provides IR spectral data for this compound.[1] Key absorptions would be expected for the C=O stretch of the carbonate group, C-O stretches, and aromatic C-H and C=C stretches.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its preparation in a laboratory setting. Two common methods are outlined below.

Synthesis from Phenyl Chloroformate and tert-Butanol (B103910)

This method involves the reaction of tert-butanol with phenyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[15][16]

Materials:

-

tert-Butanol

-

Phenyl chlorocarbonate

-

Water

-

5% Hydrochloric acid

-

Magnesium sulfate (B86663)

Procedure:

-

A solution of tert-butanol (1 mole) and quinoline (1 mole) in dichloromethane is prepared in a reaction vessel equipped with a stirrer.

-

Phenyl chlorocarbonate (1 mole) is added dropwise to the stirred solution, maintaining the reaction temperature between 38 and 41 °C.[16]

-

After the addition is complete, the mixture is stirred overnight at room temperature.

-

Water is added to dissolve the precipitated quinoline hydrochloride.

-

The organic layer is separated and washed successively with water and 5% hydrochloric acid.[16]

-

The organic solution is dried over magnesium sulfate.

-

The solvent is removed by distillation, and the crude product is purified by vacuum distillation (boiling point 74-78 °C at 0.5 mmHg) to yield this compound.[15][16]

Synthesis from Di-tert-butyl dicarbonate (B1257347) and Phenol (B47542)

This method provides an alternative route using the common Boc-anhydride reagent.[12]

Materials:

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Phenol

-

Magnesium bromide ethyl etherate (MgBr₂·OEt₂)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottomed flask containing phenol (1.0 mmol) and magnesium bromide ethyl etherate (0.1 mmol), add di-tert-butyl dicarbonate (1.0 mmol).

-

The reaction mixture is magnetically stirred at room temperature. Gentle heating (to about 60 °C) may be necessary.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the phenol is completely consumed.

-

Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the final product.[12]

Applications in Drug Development

This compound is a valuable reagent in pharmaceutical research and development, primarily utilized as a protecting group for amines.[4]

The tert-butoxycarbonyl (Boc) group is widely used to protect the amino functionality of various molecules during multi-step syntheses of active pharmaceutical ingredients (APIs). This compound serves as an effective Boc-transfer agent. It is particularly useful for the mono-Boc protection of diamines, a crucial step in the synthesis of more complex polyamine structures.[][8][17] This selective protection is often challenging but can be achieved with high efficiency using this reagent.[17]

Furthermore, it is employed in the synthesis of small molecule inhibitors, such as those targeting acetyl-CoA carboxylase, which are being investigated for their therapeutic potential.[] Its role also extends to the preparation of other synthetic intermediates, including 2-nitroindoles.[8]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound (CAS 6627-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound 98 6627-89-0 [sigmaaldrich.com]

- 9. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 10. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound | 6627-89-0 [chemicalbook.com]

- 13. This compound(6627-89-0) 1H NMR spectrum [chemicalbook.com]

- 14. TERT-BUTYL PENTACHLOROPHENYL CARBONATE(18942-25-1) 13C NMR spectrum [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. prepchem.com [prepchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to tert-Butyl Phenyl Carbonate (CAS: 6627-89-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed synthesis and purification protocols, and significant applications, with a particular focus on its role in the protection of amines and in the synthesis of heterocyclic compounds relevant to drug discovery.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is primarily utilized as an efficient reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6627-89-0 | [4] |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | [4][] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.05 g/mL at 20 °C | |

| Boiling Point | 83 °C at 0.6 mmHg | |

| Flash Point | 101 °C (213.8 °F) - closed cup | |

| Solubility | Slightly soluble in water. Soluble in organic solvents like dichloromethane (B109758) and ethanol (B145695). | [6] |

| Storage | Store in a cool, dry place. Recommended storage at 0-8 °C. Keep container tightly sealed. Incompatible with oxidizing agents. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR | δ (ppm): 7.38-7.14 (m, 5H, Ar-H), 1.55 (s, 9H, C(CH₃)₃) | [7] |

| ¹³C NMR | δ (ppm): 151.7, 151.2, 129.4, 125.7, 121.2, 83.4, 27.7 | [7] |

| FT-IR (Gas Phase) | Major peaks around 3000 cm⁻¹ (C-H stretch), 1760 cm⁻¹ (C=O stretch), and 1200-1000 cm⁻¹ (C-O stretch). | [8] |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z 194. Key fragments corresponding to the loss of the tert-butyl group and other fragments. | [8] |

Synthesis and Purification

This compound can be synthesized through several methods. A common and effective laboratory-scale synthesis involves the reaction of phenyl chloroformate with tert-butanol (B103910).

Experimental Protocol: Synthesis from Phenyl Chloroformate

This protocol is adapted from a well-established procedure.[6]

Reaction Scheme:

Materials:

-

tert-Butanol (1 mol, 74.1 g)

-

Quinoline (1 mol, 130 g)

-

Phenyl chloroformate (1 mol, 157 g)

-

Dichloromethane (150 mL)

-

5% Hydrochloric acid

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of tert-butanol and quinoline in dichloromethane, slowly add phenyl chloroformate dropwise while maintaining the reaction temperature between 38 and 41 °C.

-

After the addition is complete, allow the mixture to stand at room temperature overnight.

-

Add water to dissolve the precipitated quinoline hydrochloride.

-

Separate the organic layer and wash it sequentially with water and 5% hydrochloric acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the crude product by vacuum distillation (boiling point: 74-78 °C at 0.5 mmHg) to yield this compound (typical yield: ~73%).[6]

Caution: Distillation at higher pressures (e.g., water aspirator vacuum) can lead to decomposition.[6]

Purification of the Final Product

For high-purity requirements, the synthesized this compound can be further purified. If infrared spectroscopy indicates the presence of hydroxyl impurities, the following procedure is recommended:

-

Dissolve the compound in diethyl ether.

-

Wash with 5% HCl, followed by water.

-

Dry the ethereal solution with anhydrous magnesium sulfate.

-

Evaporate the solvent and distill the residue under high vacuum.

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis and broader organic chemistry.[9][10]

Mono-Boc Protection of Diamines

This compound is particularly effective for the selective mono-protection of symmetrical diamines, which is a crucial step in the synthesis of various pharmaceutical intermediates and polyamine derivatives.[3][11]

Reaction Workflow:

Detailed Experimental Protocol for Mono-Boc Protection of 1,2-Ethanediamine: [11]

-

In a round-bottomed flask, dissolve 1,2-ethanediamine (0.33 mol) and this compound (0.33 mol) in absolute ethanol (200 mL).

-

Heat the mixture to reflux overnight (approximately 18 hours), ensuring the oil bath temperature does not exceed 80 °C.

-

Cool the reaction to room temperature and concentrate the solution using a rotary evaporator.

-

Add water (300 mL) and carefully adjust the pH to approximately 3 with 2M HCl.

-

Extract the aqueous solution with dichloromethane (3 x 400 mL) to remove unreacted starting materials and the di-protected byproduct.

-

Adjust the pH of the aqueous phase to 12 with 2M NaOH.

-

Extract the product into dichloromethane (5 x 500 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the mono-Boc protected 1,2-ethanediamine (yield: ~51%).[11]

Table 3: Examples of Mono-Boc Protection of Diamines with this compound

| Diamine | Product | Yield (%) | Reference |

| 1,2-Ethanediamine | (2-Aminoethyl)carbamic acid tert-butyl ester | 51 | [11] |

| 1,4-Phenylenediamine | tert-Butyl (4-aminophenyl)carbamate | 81.5-89.1 | [12] |

Synthesis of 2-Nitroindoles

This compound is used to first protect the indole (B1671886) nitrogen, facilitating subsequent regioselective nitration at the C2 position. This is a key transformation in the synthesis of various biologically active indole derivatives.[13]

Reaction Mechanism: N-Boc Protection of Indole

While a detailed, specific protocol for the N-Boc protection of indole using this compound followed by nitration was not found in the immediate search results, the general principle involves the initial protection of the indole nitrogen to direct subsequent electrophilic substitution. The nitration of N-Boc indole can then be achieved using various nitrating agents.[14][15]

Relevance in Drug Development

The Boc protecting group is integral to multi-step syntheses of complex molecules, including many pharmaceuticals. By temporarily masking reactive amine functionalities, chemists can perform transformations on other parts of a molecule without side reactions. This compound serves as a reliable reagent for this purpose. For instance, it is used in the preparation of small molecule inhibitors of acetyl-CoA carboxylase, which are targets for metabolic diseases.[] The synthesis of mono-protected diamines is also a critical step in the development of various drug candidates, as these bifunctional molecules are common building blocks.

Analytical Methods

The purity of this compound can be assessed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): A typical GC-MS protocol for the analysis of similar aromatic compounds involves:

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5ms).[16]

-

Carrier Gas: Helium.

-

Injector Temperature: 250-300 °C.

-

Oven Program: A temperature gradient, for example, starting at 50 °C and ramping up to 300 °C.[16]

-

MS Detector: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be employed for purity analysis.

Safety Information

This compound is considered a combustible liquid. Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

This guide provides a foundational understanding of this compound for its effective application in a research and development setting. For specific applications, it is always recommended to consult the primary literature for the most detailed and optimized procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 12. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent with significant applications in organic synthesis, materials science, and pharmaceutical development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in various chemical processes.

Core Chemical and Physical Properties

This compound is a key reagent in organic synthesis, valued for its role in producing polycarbonate resins and as a protecting group in pharmaceutical manufacturing.[1] Its stability and low volatility make it suitable for applications in coatings and adhesives.[1]

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][3][4][] |

| CAS Number | 6627-89-0 | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.05 g/mL at 20 °C | [1][6][7] |

| Boiling Point | 83 °C at 0.6 mmHg | [1][6][7] |

| Refractive Index | n20/D 1.48 | [1] |

| Flash Point | 101.0 °C (213.8 °F) - closed cup | [7] |

| InChI Key | UXWVQHXKKOGTSY-UHFFFAOYSA-N | [2][3] |

Key Applications and Logical Relationships

This compound's utility spans several scientific and industrial domains. Its primary applications include serving as a monomer for polycarbonate plastics, acting as a protecting group in complex pharmaceutical syntheses, and enhancing the durability of coatings and adhesives.[1] It is particularly noted for its use in the mono-Boc protection of diamines and in the synthesis of 2-nitroindoles.[6][7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

This protocol describes the preparation of this compound from tert-butanol (B103910) and phenyl chloroformate.

Materials:

-

tert-butanol (3.35 moles)

-

Quinoline (B57606) (3.33 moles)

-

Phenyl chloroformate (3.32 moles)

-

Dichloromethane (methylene dichloride)

-

Water

-

5% Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

In a 2-liter round-bottomed flask equipped with a thermometer, dropping funnel, and mechanical stirrer, combine tert-butanol, quinoline, and 500 ml of dichloromethane.[8]

-

Stir the solution while adding phenyl chloroformate dropwise over approximately 4 hours.[8] Maintain the reaction temperature between 28–31°C by cooling the flask as necessary.[8][9]

-

Allow the solution to stand at room temperature overnight.[8][9]

-

Add sufficient water to dissolve the precipitated quinoline hydrochloride.[9]

-

Separate the organic layer and wash it sequentially with two portions of water and then three to four times with 5% hydrochloric acid.[9]

-

Dry the organic solution over anhydrous magnesium sulfate.[8][9]

-

Distill the crude residue in a Claisen flask under vacuum (e.g., 0.5 mm) to yield pure this compound, which boils at 74-78°C.[8][9] The reported yield is approximately 71–76%.[8]

This compound can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[3]

Method:

-

Column: Newcrom R1 HPLC column.[3]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[3] For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[3]

-

Application: This method is scalable and can be used for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[3]

Role in Drug Development: A Signaling Pathway Context

In drug development, this compound is used in the synthesis of small molecule inhibitors that target key enzymes.[] For instance, it is a reagent in the preparation of inhibitors for acetyl-CoA carboxylase (ACC), an enzyme critical in the biosynthesis of long-chain fatty acids.[] ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6627-89-0 [chemicalbook.com]

- 7. This compound 98 6627-89-0 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

Unveiling the Synthesis of Tert-Butyl Phenyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl phenyl carbonate is a valuable reagent in organic synthesis, primarily utilized as a protecting group for amines and in the formation of other carbonates. Its chemical structure, featuring a bulky tert-butyl group and a phenyl group attached to a carbonate functionality, imparts unique reactivity and stability characteristics. This technical guide provides an in-depth overview of the synthesis, discovery, and key experimental protocols for this compound, tailored for professionals in the fields of chemical research and drug development. The strategic application of this compound facilitates complex molecular constructions, making a thorough understanding of its preparation essential.

Discovery and Synthesis

The development of this compound arose from the need for efficient and selective reagents for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone in peptide synthesis and modern organic chemistry. While a singular "discovery" event is not prominently documented, its preparation is well-established through several synthetic routes. The two most prevalent and reliable methods involve the reaction of tert-butanol (B103910) with phenyl chlorocarbonate and the phase-transfer-catalyzed reaction of phenol (B47542) with di-tert-butyl dicarbonate (B1257347).

Synthesis Method 1: From Tert-Butanol and Phenyl Chlorocarbonate

One of the earliest and most widely cited methods for the preparation of this compound involves the reaction of tert-butanol with phenyl chlorocarbonate in the presence of a base, typically quinoline (B57606), to neutralize the hydrogen chloride byproduct.[1][2] Dichloromethane is commonly employed as the solvent for this reaction.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound from tert-butanol.

Synthesis Method 2: Phase-Transfer Catalysis with Di-tert-butyl Dicarbonate

An alternative and often high-yielding method utilizes the reaction of phenol with di-tert-butyl dicarbonate (Boc anhydride) under phase-transfer catalysis conditions. This approach avoids the use of the corrosive and moisture-sensitive phenyl chlorocarbonate. The reaction can be performed under liquid-liquid or solid-liquid phase transfer conditions with a suitable catalyst.

Reaction Workflow:

Caption: Phase-transfer catalysis workflow for this compound synthesis.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [3][4] |

| Molecular Weight | 194.23 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Density | 1.05 g/mL at 20 °C | [6] |

| Boiling Point | 83 °C at 0.6 mmHg | [6] |

| CAS Number | 6627-89-0 | [3][4] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.36 (m, 2H), 7.21 (m, 1H), 7.16 (m, 2H), 1.55 (s, 9H) | [7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 151.8, 151.1, 129.3, 125.7, 121.1, 82.8, 27.7 | [8] |

| IR (Gas Phase) | ν (cm⁻¹): ~1760 (C=O stretch) | [9] |

Experimental Protocols

Method 1: Synthesis from Tert-Butanol and Phenyl Chlorocarbonate

This procedure is adapted from established literature methods.[1]

Materials:

-

tert-Butanol (74.1 g, 1 mol)

-

Quinoline (130 g, 1 mol)

-

Phenyl chlorocarbonate (157 g, 1 mol)

-

Dichloromethane (150 mL)

-

Water

-

5% Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve tert-butanol and quinoline in dichloromethane.

-

Cool the solution and add phenyl chlorocarbonate dropwise, maintaining the reaction temperature between 38 and 41 °C.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Add sufficient water to dissolve the precipitated quinoline hydrochloride.

-

Separate the organic layer and wash it sequentially with two portions of water and then with three to four portions of 5% hydrochloric acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the crude product by vacuum distillation (boiling point 74-78 °C at 0.5 mm). The reported yield is approximately 73%.[1]

Applications in Research and Development

This compound is a versatile reagent with several important applications in organic synthesis:

-

Boc Protection of Amines: It serves as an effective reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines.[5] This is a fundamental transformation in peptide synthesis and the synthesis of complex nitrogen-containing molecules.

-

Synthesis of Other Carbonates: It can be used as a precursor for the synthesis of other carbonate esters through transesterification reactions.

-

Synthesis of 2-Nitroindoles: It has been utilized in the synthesis of 2-nitroindoles.

-

Determination of Octanol-Water Partition Coefficients: It has found application in analytical methods for determining the octanol-water partition coefficients of small organic molecules.[10]

Conclusion

The synthesis of this compound is well-established, with robust and scalable methods available to researchers. Its importance as a reagent for Boc protection and other synthetic transformations underscores the value of understanding its preparation and properties. The experimental protocols and data presented in this guide provide a comprehensive resource for the synthesis and application of this key chemical compound in a research and development setting.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound [webbook.nist.gov]

- 4. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6627-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound(6627-89-0) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(6627-89-0) 13C NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

Key literature and reviews on tert-Butyl phenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl phenyl carbonate (t-BPC), a versatile reagent in organic synthesis. It covers its synthesis, physicochemical properties, and key applications, with a focus on its role in drug development as a tert-butoxycarbonyl (Boc) protecting agent.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature. It is characterized by its specific physical properties and spectroscopic signatures, which are crucial for its identification and use in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 6627-89-0 | [1][2] |

| Density | 1.05 g/mL at 20 °C | [3] |

| Boiling Point | 74-78 °C at 0.5 mmHg83 °C at 0.6 mmHg | [4][5][3] |

| Flash Point | 101 °C (214 °F) - closed cup | [1] |

| Solubility | Slightly soluble in water | [1][3] |

| Refractive Index (n²⁴D) | 1.4832 | [5] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Peaks / Shifts (δ) | Source(s) |

| ¹H NMR | δ 7.36 (m, Ar-H), 7.21 (m, Ar-H), 7.16 (m, Ar-H), 1.55 (s, 9H, t-Bu) | [6] |

| IR (Gas Phase) | Key absorptions visible in the NIST database spectrum. | [7] |

| Mass Spec (EI) | Data available in the NIST WebBook. | [8] |

Synthesis of this compound

The most common laboratory-scale synthesis involves the reaction of tert-butanol (B103910) with phenyl chloroformate in the presence of a base like quinoline (B57606) or pyridine (B92270) to neutralize the HCl byproduct.

Table 3: Comparison of Synthetic Protocols

| Reagents | Base | Solvent | Temp. | Yield | Source(s) |

| tert-Butanol, Phenyl chloroformate | Quinoline | Dichloromethane | 28–31 °C | 71–76% | [5] |

| tert-Butanol, Phenyl chloroformate | Quinoline | Dichloromethane | 38–41 °C | ~73% | [4] |

| tert-Butanol, Methyl chlorothiolformate | Pyridine | Chloroform | Reflux | - | [5] |

Core Applications in Drug Development

The primary application of this compound in drug development and organic synthesis is as an efficient electrophile for introducing the tert-butoxycarbonyl (Boc) protecting group .[9][10] The Boc group is one of the most common acid-labile protecting groups for amines.[11]

Key Applications Include:

-

Mono-Boc Protection of Diamines: It is used for the selective protection of one amino group in α,ω-diamines, a crucial step in the synthesis of complex polyamine structures.[1][9]

-

General Amine Protection: It serves as a stable and effective reagent for protecting primary and secondary amines, facilitating multi-step synthetic pathways in the development of active pharmaceutical ingredients (APIs).[10]

-

Synthesis of Heterocycles: It has been used in the synthesis of 2-nitroindoles.[3]

-

Other Uses: It is also employed in the production of polycarbonate resins and as a stabilizer in coatings and adhesives.[10]

Signaling Pathways and Experimental Workflows

A. Boc-Protection of an Amine

This compound provides a less reactive and often more selective alternative to the widely used di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on the carbonate, with phenol (B47542) or a phenoxide ion acting as a good leaving group.

B. Experimental Workflow: Synthesis and Purification

The synthesis of this compound requires careful control of reaction conditions, followed by a standard aqueous workup and vacuum distillation for purification.

Key Experimental Protocols

A. Synthesis of this compound (Adapted from Organic Syntheses) [5]

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 248 g (3.35 moles) of t-butyl alcohol, 430 g (3.33 moles) of quinoline, and 500 mL of dichloromethane.

-

Addition: Stir the solution while adding 520 g (3.32 moles) of phenyl chloroformate dropwise over approximately 4 hours. Maintain the internal temperature between 28–31 °C by cooling the flask with tap water as needed.

-

Reaction: Allow the solution to stand at room temperature overnight.

-

Workup: Add 800 mL of water to dissolve the precipitated quinoline hydrochloride. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with two 400-mL portions of water, three 250-mL portions of 5% hydrochloric acid, and finally with 250 mL of 1 M sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate (B86663) for at least 5 hours. Remove the solvent by distillation, using a water aspirator to remove the final traces.

-

Purification: Distill the residue from a 1-liter Claisen flask. Collect the product boiling at 74–78 °C (0.5 mm). The expected yield is 460–495 g (71–76%).[5] Caution: Distillation at higher pressures (e.g., water aspirator vacuum) can lead to decomposition.[3][4]

B. Mono-Boc Protection of 1,2-Ethanediamine (Adapted from Organic Syntheses) [9]

-

Reaction Setup: In a 500-mL round-bottomed flask with a stir bar and reflux condenser, dissolve 20.0 g (0.33 mol) of 1,2-ethanediamine in 200 mL of absolute ethanol.

-

Addition: Add 64.62 g (0.33 mol) of this compound to the solution.

-

Reaction: Heat the mixture to a gentle reflux (oil bath temperature max 80 °C) and maintain for 18 hours.

-

Concentration: Cool the reaction to room temperature and concentrate the yellow solution to a volume of approximately 150 mL using a rotary evaporator.

-

Purification: The subsequent purification involves further steps detailed in the original literature to isolate the mono-protected product. This procedure is noted for being a simple, efficient, and selective method.[9]

References

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 6627-89-0 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound(6627-89-0) 1H NMR spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemimpex.com [chemimpex.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of tert-Butyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl phenyl carbonate (CAS No. 6627-89-0), a versatile reagent used in organic synthesis, including as a protecting group and in the production of polycarbonates.[1][2] Due to conflicting hazard classifications in available literature, this document aims to present a thorough overview to ensure safe laboratory practices.

Section 1: Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[2][3] It is important to note its combustible nature and limited solubility in water.[1][4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3][5] |

| Molecular Weight | 194.23 g/mol | [2][3][4][5] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 83 °C @ 0.6 mmHg | [1][2][3][6] |

| Density | 1.05 g/mL at 20 °C | [1][2][3] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [3][6] |

| Solubility | Slightly soluble in water.[1] Does not mix well with water.[4] | [1][4] |

| Refractive Index | n20/D 1.48 | [2][6] |

Section 2: Safety and Hazard Information

There are conflicting reports regarding the GHS classification of this compound. Some sources indicate that it is not a hazardous substance, while others classify it as an irritant.[4][6][7] Given this discrepancy, it is prudent to handle the compound with care, assuming the more stringent classification is accurate.

| Hazard Classification | Details | Source |

| GHS Classification (AK Scientific, Inc.) | Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity - single exposure (Category 3), Respiratory system | [6] |

| GHS Classification (Santa Cruz Biotechnology) | Not considered a hazardous substance according to OSHA 29 CFR 1910.1200. | [4] |

| GHS Classification (PubChem) | This chemical does not meet GHS hazard criteria for 50% (1 of 2) of reports. For the reports where it is classified, it is listed as: H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [7] |

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Signal Word: Warning[6]

Section 3: Safe Handling and Storage Protocols

Based on the potential hazards, the following handling and storage procedures are recommended.

Engineering Controls:

-

Ensure the atmosphere is regularly checked against established exposure standards.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][6]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3][4][6]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

General Hygiene:

-

Do not eat, drink, or smoke when using this product.[4]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4][6]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[6]

-

Store in original containers.[4]

-

Incompatible materials include strong oxidizing agents and strong acids.[3][4]

Section 4: Emergency Procedures

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. The material has not been classified as "harmful by ingestion"; however, it may still be damaging to health.[4]

Spill and Leak Procedures:

-

For small spills, absorb with an inert material and place in a suitable disposal container.

-

For large spills, prevent further leakage if safe to do so and contain the spill.

-

Ensure adequate ventilation.

-

Avoid release to the environment.

Section 5: Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.

Section 6: Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not empty into drains.[3]

Section 7: Toxicological and Ecological Information

-

Toxicological Information: No significant acute toxicological data has been identified in literature searches.[4] However, based on some classifications, it may cause skin, eye, and respiratory irritation.[6]

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the original Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound | 6627-89-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. aksci.com [aksci.com]

- 7. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of tert-Butyl Phenyl Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl phenyl carbonate, a versatile reagent used in organic synthesis, particularly as a protecting group. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. While quantitative solubility data is not extensively available in public literature, this guide synthesizes known qualitative information and outlines standard experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that non-polar solutes tend to dissolve in non-polar solvents, and polar solutes in polar solvents.

This compound possesses both non-polar (phenyl and tert-butyl groups) and polar (carbonate group) features, leading to a nuanced solubility profile across a range of organic solvents.

Solubility Data

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Polar Aprotic Solvents | ||||

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble[1] | Data not available |

| Acetone | C₃H₆O | Polar | Likely Soluble | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar | Soluble | Data not available |

| Chloroform | CHCl₃ | Moderately Polar | Soluble | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Likely Soluble | Data not available |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | Polar | Likely Soluble | Data not available |

| Methanol | CH₃OH | Polar | Likely Soluble | Data not available |

| Water | H₂O | Highly Polar | Slightly Soluble[1][2] | Data not available |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | Non-polar | Likely Sparingly Soluble/Insoluble | Data not available |

| Toluene | C₇H₈ | Non-polar | Likely Soluble | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Method 1: Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.[3]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by weighing the residue after evaporating the solvent.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker bath

-

Filtration apparatus (e.g., syringe with a solvent-compatible membrane filter, 0.45 µm)

-

Vials or flasks with secure caps

-

Oven or vacuum oven

-

Pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a pre-weighed filter. It is critical to perform this step quickly and at the experimental temperature to avoid precipitation or solvent evaporation.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

-

Drying: Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.

-

Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

Method 2: UV-Visible Spectrophotometry

This method is suitable if the solute has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Principle: A saturated solution is prepared, and its absorbance is measured. The concentration is then determined from a previously constructed calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (equilibration and filtration).

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric (shake-flask) method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, its qualitative solubility profile can be inferred from its chemical properties and common laboratory practices. For drug development and process chemistry applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The systematic measurement of the solubility of this important reagent in a range of organic solvents would be a valuable contribution to the chemical sciences.

References

Spectroscopic data for tert-Butyl phenyl carbonate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl Phenyl Carbonate

This guide provides a comprehensive overview of the spectroscopic data for this compound, a key reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization.

Spectroscopic Data Summary

The spectroscopic data presented below are crucial for the structural elucidation and purity assessment of this compound. The data has been compiled from various spectral databases and organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[1] The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 1.55 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

| Solvent: CDCl₃, Reference: TMS[3] |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | Carbonyl carbon (C=O) |

| 151.2 | Aromatic C-O |

| 129.4 | Aromatic C-H (para) |

| 125.8 | Aromatic C-H (ortho) |

| 121.0 | Aromatic C-H (meta) |

| 82.5 | Quaternary carbon (-C (CH₃)₃) |

| 27.7 | tert-Butyl carbons (-C(CH₃ )₃) |

| Solvent: CDCl₃[4] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation.[5] It is particularly useful for identifying functional groups. The major absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1760 | Strong | C=O Stretch (Carbonate) |

| ~1270 | Strong | Asymmetric C-O Stretch |

| ~1210 | Strong | Symmetric C-O Stretch |

| ~750 | Strong | Aromatic C-H Bend (Out-of-plane) |

| Sample Phase: Gas[6] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[7] It provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 194 | ~5 | [M]⁺ (Molecular Ion) |

| 138 | ~20 | [M - C₄H₈]⁺ |

| 94 | ~100 | [C₆H₅OH]⁺ (Phenol) |

| 57 | ~80 | [C₄H₉]⁺ (tert-Butyl cation) |

| Source: NIST Mass Spectrometry Data Center[8] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[9]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference for chemical shifts (0 ppm).[10]

-

Data Acquisition: Transfer the solution to a clean NMR tube.[10] Acquire the ¹H and ¹³C NMR spectra using a spectrometer operating at a suitable frequency (e.g., 90 MHz or higher).[3][4]

IR Spectroscopy Protocol (Thin Film Method)

-

Sample Preparation: Dissolve a small amount of this compound (which is a liquid) in a volatile solvent like methylene (B1212753) chloride or acetone (B3395972) if necessary, though a neat liquid sample can often be used directly.[11]

-

Film Formation: Apply a drop of the neat liquid or solution onto a salt plate (e.g., NaCl), which is transparent to infrared radiation.[5] If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound on the plate.[11]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[11]

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile organic solvent, into the mass spectrometer.[12] The sample is then vaporized in a vacuum.[13]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion [M]⁺.[13]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[13]

-

Analysis and Detection: The ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[13] A detector then records the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. This compound(6627-89-0) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(6627-89-0) 13C NMR spectrum [chemicalbook.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. This compound [webbook.nist.gov]

- 7. fiveable.me [fiveable.me]

- 8. This compound [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. web.mit.edu [web.mit.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Commercial Suppliers and Technical Guide for tert-Butyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-Butyl phenyl carbonate, a versatile reagent in organic synthesis, particularly relevant to drug development and other chemical industries. This document outlines its commercial availability, key properties, and detailed experimental protocols for its synthesis and application, with a focus on its role as a protecting group.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes key information from several prominent vendors to facilitate procurement for research and development purposes.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 124303 | 98% | 25 g | $59.92 |

| Thermo Scientific (Alfa Aesar) | AAH6086714 | 97% | 25 g, 100 g | $97.00 (for 100 g) |

| Tokyo Chemical Industry (TCI) | B3590 | >96.0% (HPLC) | Contact for details | Contact for details |

| Chem-Impex | 31286 | ≥ 98% (GC) | Contact for details | Contact for details |

| EAST CHEMSOURCES LIMITED | - | 99% | 1 kg, 25 kg/drum | Contact for details |

| BOC Sciences | - | 98% | Contact for details | Contact for details |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 6627-89-0[1][2][3][][5][6][7] |

| Molecular Formula | C₁₁H₁₄O₃[1][][6] |

| Molecular Weight | 194.23 g/mol [2][] |

| Appearance | Colorless to light yellow liquid or white powder[1][5] |

| Boiling Point | 83 °C at 0.6 mmHg[2][3][] |

| Density | 1.05 g/mL at 20 °C[2][3][] |

| Solubility | Slightly soluble in water[8] |

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group to amines.[1][9] This protection is a crucial step in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[9]

Key applications include:

-

Mono-Boc protection of α,ω-diamines : This reagent allows for the selective protection of one amino group in a diamine, a critical transformation in the synthesis of various drug candidates and building blocks.[8][10]

-

Synthesis of carbamate-protected polyamines : It is used in the preparation of polyamines with protected carbamates.[]

-

Synthesis of 2-nitroindoles : It serves as a reagent in the synthesis of these heterocyclic compounds.[8]

-

Preparation of small molecule inhibitors : It has been used in the preparation of inhibitors of acetyl-CoA carboxylase 1 and 2, which are involved in fatty acid biosynthesis.[]

Experimental Protocols

Synthesis of this compound

A common method for the laboratory-scale synthesis of this compound involves the reaction of phenyl chloroformate with tert-butanol (B103910) in the presence of a base.[2]

Materials:

-

tert-Butanol

-

Phenyl chloroformate

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

5% Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve tert-butanol (1.0 mole) and quinoline (1.0 mole) in dichloromethane.[2]

-

While stirring, add phenyl chloroformate (1.0 mole) dropwise to the solution. Maintain the reaction temperature between 28–31°C by cooling the flask as necessary.[2]

-

After the addition is complete, allow the mixture to stand overnight at room temperature.[2]

-

Add water to the reaction mixture to dissolve the precipitated quinoline hydrochloride.[11]

-

Separate the organic layer and wash it sequentially with two portions of water and then three to four portions of 5% hydrochloric acid.[11]

-

Dry the organic layer over anhydrous magnesium sulfate.[2]

-

Remove the solvent by distillation.[11]

-

Distill the crude product under vacuum (e.g., 0.5 mmHg) to yield pure this compound (boiling point 74-78 °C at 0.5 mmHg).[2][11]

Mono-Boc Protection of a Diamine

This protocol describes a general procedure for the selective mono-protection of a primary diamine using this compound.[10][12]

Materials:

-

1,2-Ethanediamine (or other suitable diamine)

-

This compound

-

Absolute Ethanol (B145695) (EtOH)

-

2M Hydrochloric acid (HCl)

-

2M Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve the diamine (1.0 equivalent) in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.[10][12]

-

Heat the reaction mixture to reflux and maintain for approximately 18 hours.[10][12]

-

Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.[10][12]

-

Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.[12]

-

Extract the aqueous solution with dichloromethane to remove any unreacted starting material and byproducts.[12]

-

Adjust the pH of the aqueous phase to 12 with the addition of 2M NaOH.[12]

-

Extract the basic aqueous phase with several portions of dichloromethane.[12]

-

Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.[12]

Logical Relationship of Boc Protection

The use of this compound for Boc protection is a fundamental strategy in peptide synthesis and the construction of complex molecules where selective reactivity of different functional groups is required.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 6627-89-0 [chemicalbook.com]

- 5. This compound, CasNo.6627-89-0 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 6. This compound [webbook.nist.gov]

- 7. Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]

Methodological & Application

Protocol for N-Boc Protection of Amines Using tert-Butyl Phenyl Carbonate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is the most common reagent for the introduction of the Boc group, tert-butyl phenyl carbonate offers a valuable alternative with distinct advantages in certain applications.

This document provides a detailed protocol for the N-Boc protection of primary and secondary amines using this compound. This reagent is particularly noted for its high chemoselectivity in differentiating between primary and secondary amines and for its utility in the mono-protection of diamines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the carbonate, leading to the formation of the N-Boc protected amine and phenol (B47542) as a byproduct.

Reaction Mechanism & Workflow

The N-Boc protection of an amine with this compound involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the phenoxide leaving group, which is subsequently protonated to yield phenol.

Caption: Experimental workflow for N-Boc protection using this compound.

Experimental Protocols

Materials

-

Amine substrate

-

This compound (1.0 - 1.1 equivalents per primary amine group)

-

Anhydrous solvent (e.g., Ethanol (B145695), Dichloromethane (B109758), DMF)

-

Hydrochloric acid (1 M or 2 M aqueous solution)

-

Sodium hydroxide (B78521) (2 M aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

General Procedure for Mono-N-Boc Protection of a Diamine

This protocol is adapted from a procedure for the mono-protection of 1,2-ethanediamine.[1]

-

Reaction Setup: To a solution of the diamine (1.0 equiv) in absolute ethanol (approximately 3-5 mL per mmol of diamine) in a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

-

Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC. For many diamines, the reaction is complete within 18 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2 M HCl.

-

Extract the acidic aqueous layer with dichloromethane (3 x volume of the aqueous layer) to remove phenol and any unreacted this compound.

-

Adjust the pH of the aqueous phase to 12 by the addition of 2 M NaOH.

-

Extract the basic aqueous layer with dichloromethane (5 x volume of the aqueous layer).

-

-